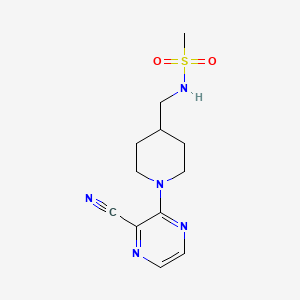

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Catalytic Applications and Synthesis

A novel approach involving nicotinum methane sulfonate (NMS) from nicotine and methane sulfonic acid has been explored, showcasing NMS as an efficient, economic, and task-specific ionic liquid (TSIL) with dual acid and base functional groups. This study highlights its application in the one-pot synthesis of 2-amino-3-cyanopyridines, demonstrating its nature-based, recyclable, and reusable catalytic properties (Tamaddon & Azadi, 2018).

Molecular Structure Analysis

A comprehensive structural study of three nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, has been conducted. This research detailed the synthesis, crystal structures, and the nature of intermolecular interactions through Hirshfeld surface analyses. The study provides insights into the molecular geometries and potential for forming various supramolecular assemblies (Dey et al., 2015).

Chemical Synthesis Techniques

Research has also focused on the synthesis and characterization of new sulfonamide derivatives and their metal complexes, indicating potential applications in antibacterial activities. This underscores the importance of sulfonamide compounds in developing new chemical entities with significant biological activities (Özdemir et al., 2009).

Biological Activity Investigations

Studies on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have demonstrated their significance in designing selective 5-HT7 receptor ligands or multifunctional agents. This research highlights the potential of these compounds in treating CNS disorders, based on their distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Advanced Chemical Synthesis

The exploration of intramolecular cyclization techniques for the synthesis of sulfonylated unsaturated piperidines presents a novel approach in chemical synthesis, demonstrating the versatility of sulfonamide compounds in facilitating complex molecular transformations (Furukawa et al., 2019).

作用機序

Target of Action

Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf and tyrosine kinases . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as growth, division, and survival.

Mode of Action

Compounds that target protein kinases typically function by binding to the kinase’s active site, inhibiting its activity and thus disrupting the signaling pathway it is involved in .

Biochemical Pathways

For instance, B-raf is part of the MAPK/ERK pathway, which regulates cell division and differentiation . Tyrosine kinases are involved in many signaling pathways, including those regulating cell growth and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Generally, kinase inhibitors can lead to the disruption of cell signaling pathways, potentially leading to effects such as inhibited cell growth or induced cell death .

特性

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-20(18,19)16-9-10-2-6-17(7-3-10)12-11(8-13)14-4-5-15-12/h4-5,10,16H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRIOOXEPRUKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)

![2-{[2-(Benzoylamino)acetyl]amino}ethyl benzenecarboxylate](/img/structure/B2986270.png)

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)

![3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2986273.png)